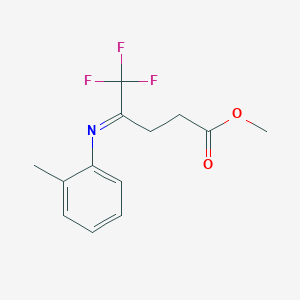
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of two dimethylamino phenyl groups and a methyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- can be achieved through a series of chemical reactions. One common method involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed green solvent under microwave-promoted conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the choice of solvents and reaction conditions can be optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticonvulsant activity. It may also exhibit other pharmacological properties such as anti-inflammatory and neuroprotective effects.
Materials Science: The compound can be used in the design of fluorescent sensors for detecting primary aromatic amines. Its unique electronic properties make it suitable for use in various sensing applications.
Biological Research: The compound’s ability to interact with biological molecules makes it a valuable tool for studying molecular interactions and pathways.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity may be attributed to its ability to modulate neuronal sodium channels, similar to other triazine-based anticonvulsants . Additionally, its fluorescent properties are due to the presence of electron-deficient units in the triazine ring, which facilitate interactions with electron-rich molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Diphenyl-1,2,4-triazine: This compound lacks the dimethylamino groups and exhibits different chemical properties.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid:
Uniqueness
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- is unique due to the presence of the dimethylamino phenyl groups, which enhance its electronic properties and make it suitable for specific applications such as fluorescent sensing and anticonvulsant activity. The combination of these functional groups imparts distinct chemical reactivity and biological activity compared to other triazine derivatives.
Propriétés
Numéro CAS |
68289-27-0 |
|---|---|
Formule moléculaire |
C20H23N5S |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C20H23N5S/c1-23(2)16-10-6-14(7-11-16)18-19(22-25(5)20(26)21-18)15-8-12-17(13-9-15)24(3)4/h6-13H,1-5H3 |
Clé InChI |
UJRPPTWJVRSRQJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13934005.png)






![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)

![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)

![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)

![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)
